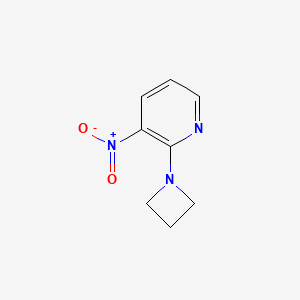

2-(Azetidin-1-yl)-3-nitropyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Chemistry and Design

The pyridine ring, an aromatic six-membered heterocycle containing a nitrogen atom, is a cornerstone of organic and medicinal chemistry. nih.govnih.govrsc.org As an isostere of benzene, it is a fundamental building block in the synthesis of a vast array of pharmaceuticals and agrochemicals. nih.gov The presence of the nitrogen atom imparts unique properties to the pyridine scaffold, influencing its reactivity and physical characteristics. For instance, the nitrogen atom can render the aromatic ring electron-deficient, which makes it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov

The pyridine moiety is a "privileged scaffold," meaning it is a structural framework that can bind to multiple biological targets with high affinity. nih.govrsc.org This versatility has led to its incorporation into over 7,000 existing drug molecules. nih.gov Compounds containing the pyridine scaffold have demonstrated a wide spectrum of therapeutic applications, including antibacterial, antiviral, and anticancer activities. nih.govresearchgate.net The ability of the pyridine nitrogen to act as a hydrogen bond acceptor and its capacity to improve the water solubility of molecules further enhance its desirability in drug design. nih.gov

Overview of Azetidine (B1206935) Ring Systems: Structural Features and Synthetic Interest

Azetidines are four-membered, saturated nitrogen-containing heterocycles that have gained considerable attention in medicinal chemistry and organic synthesis. rsc.orgrsc.org Their defining characteristic is a significant ring strain of approximately 25.4 kcal/mol. rsc.org This strain, while making them more reactive than their five-membered pyrrolidine (B122466) counterparts, also renders them more stable and easier to handle than the highly strained three-membered aziridines. rsc.orgrsc.org

This inherent ring strain is the driving force behind the unique reactivity of azetidines, which can be triggered under specific reaction conditions to undergo ring-opening reactions with various nucleophiles. rsc.orgrsc.org This reactivity provides a pathway to complex molecular architectures.

From a medicinal chemistry perspective, the rigid, three-dimensional structure of the azetidine ring can facilitate productive interactions with biological targets. nih.gov Its small size relative to larger heterocyclic systems can also lead to improved ligand efficiency. nih.gov The nitrogen atom within the azetidine ring offers a site for synthetic modification and can act as a basic center in target molecules. nih.gov The growing importance of this scaffold is underscored by its presence in numerous marketed drugs and clinical candidates. rsc.orgnih.gov

Nitropyridines as Versatile Precursors for Heterocyclic Synthesis

Nitropyridines are a class of pyridine derivatives that serve as highly versatile and readily available precursors for the synthesis of a wide range of heterocyclic systems. nih.gov The presence of the electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring, facilitating reactions with nucleophilic reagents. nih.gov This activation is crucial for the construction of more complex molecular frameworks.

The nitro group itself can be chemically transformed into various other nitrogen-containing functionalities, such as amino groups, azo linkages, and hydroxylamines. nih.gov These transformations are pivotal for developing fused heterocyclic systems and for introducing diverse chemical handles for further derivatization. For example, the reduction of a nitro group to an amine is a common and critical step in the synthesis of many biologically active compounds. nih.gov

The synthetic utility of nitropyridines is demonstrated in their application as starting materials for compounds with antitumor, antibacterial, and antifungal properties, as well as herbicides and insecticides. nih.gov The strategic placement of a nitro group on the pyridine ring, as seen in 2-chloro-3-nitropyridine (B167233), allows for sequential and regioselective reactions, such as nucleophilic substitution of the chlorine atom followed by modification of the nitro group. nih.govclockss.org

Rationale for Investigating 2-(Azetidin-1-yl)-3-nitropyridine: Synergistic Structural Features

The compound this compound represents a compelling target for chemical investigation due to the synergistic interplay of its constituent parts. The molecule integrates the privileged pyridine scaffold, the strained and synthetically versatile azetidine ring, and the activating nitro group.

The rationale for its investigation can be broken down as follows:

Nucleophilic Aromatic Substitution: The synthesis of this compound would likely proceed via the nucleophilic aromatic substitution of a suitable leaving group (such as a halogen) at the 2-position of a 3-nitropyridine (B142982) derivative with azetidine. The electron-withdrawing nitro group at the 3-position is crucial for activating the 2-position towards such a substitution.

Further Functionalization: Once formed, the 3-nitro group serves as a handle for further synthetic transformations. Its reduction to an amino group would yield 2-(azetidin-1-yl)pyridin-3-amine, a compound that could then be used in a variety of coupling reactions to build more complex, potentially biologically active molecules.

Medicinal Chemistry Potential: The combination of the drug-like pyridine core with the increasingly popular azetidine motif suggests that derivatives of this compound could be of interest in drug discovery programs. The azetidine moiety could impart favorable pharmacokinetic properties and provide a rigid vector for exploring chemical space around a biological target.

In essence, this compound is a versatile intermediate that bridges the chemistry of several important classes of heterocyclic compounds. Its synthesis and reactivity studies would provide valuable insights into the construction of novel chemical entities with potential applications in medicinal and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)7-3-1-4-9-8(7)10-5-2-6-10/h1,3-4H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRDPHNKZYOTQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 Azetidin 1 Yl 3 Nitropyridine

Chemical Reactivity Profile of the Nitro Group

Reduction of the Nitro Group to an Amino Functionality

One of the most fundamental transformations of aromatic nitro compounds is their reduction to the corresponding primary amines. wikipedia.org This reaction is of significant synthetic importance as aromatic amines are versatile intermediates in the production of dyes, pharmaceuticals, and other industrial chemicals. jsynthchem.com The conversion of the nitro group in 2-(Azetidin-1-yl)-3-nitropyridine to an amino group (2-(Azetidin-1-yl)pyridin-3-amine) is a critical step for further functionalization.

The reduction process involves a six-electron transfer and can proceed through nitroso and hydroxylamino intermediates. nih.gov A variety of reducing agents and conditions can be employed to achieve this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule. wikipedia.orgjsynthchem.com

Common Reagents for Nitro Group Reduction

| Reagent/System | Description |

|---|---|

| Catalytic Hydrogenation | Utilizes hydrogen gas (H₂) in the presence of a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney nickel. This is a widely used and often high-yielding method. wikipedia.org |

| Metal/Acid Systems | Classic methods include the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl). wikipedia.org |

| Transfer Hydrogenation | Uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or ammonium (B1175870) formate, often with a catalyst like Raney nickel. wikipedia.org |

| Sodium Dithionite (Na₂S₂O₄) | A useful reagent for the reduction of nitroarenes, particularly when milder conditions are required. wikipedia.org |

| Sodium Borohydride (NaBH₄) | While typically not strong enough to reduce nitro groups on its own, its reactivity can be enhanced by using it in conjunction with transition metal complexes like Ni(PPh₃)₄. jsynthchem.com |

The resulting 2-(azetidin-1-yl)pyridin-3-amine is a significantly different molecule in terms of reactivity. The amino group is electron-donating, which alters the electronic properties of the pyridine (B92270) ring and opens up new avenues for synthetic modifications, such as diazotization and subsequent substitution reactions.

Role of the Nitro Group as an Electron-Withdrawing Activating Group

The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry, exerting its influence through both inductive and resonance effects. researchgate.netwikipedia.org This strong electron-withdrawing capability dramatically reduces the electron density of the attached pyridine ring. nih.gov

This deactivation makes the ring less susceptible to electrophilic aromatic substitution. However, it concurrently activates the ring toward nucleophilic aromatic substitution (SNAr), a key reaction pathway for nitropyridines. nih.govwikipedia.orgnih.gov The nitro group can stabilize the negative charge of the Meisenheimer complex, the intermediate formed during nucleophilic attack, thereby lowering the activation energy for the substitution reaction. nih.gov In the context of this compound, the nitro group facilitates the substitution of other leaving groups on the pyridine ring and can itself be displaced by potent nucleophiles under certain conditions. nih.govresearchgate.net

Studies on various nitropyridines have shown that they readily react with nucleophiles like thiols, with the nitro group directing the substitution or being substituted itself. nih.govresearchgate.net This activation is crucial for constructing more complex pyridine-based structures.

Transformations Involving the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses unique reactivity stemming from its inherent ring strain. rsc.orgresearchwithrutgers.comresearchgate.net This strain is a driving force for a variety of chemical transformations that are not typically observed in larger, more stable ring systems like pyrrolidine (B122466) or piperidine. rsc.orgnih.gov

Strain-Driven Reactivity of the Four-Membered Azetidine Ring

The reactivity of the azetidine ring is largely governed by its significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (three-membered rings) and the relatively stable pyrrolidines (five-membered rings). researchgate.netrsc.org This inherent strain makes the σ-bonds of the ring, particularly the C-N bonds, weaker and more susceptible to cleavage. rsc.orgrsc.org

This "strain-driven" reactivity allows azetidines to participate in unique chemical reactions that can be triggered under specific conditions, providing access to diverse molecular architectures. rsc.orgresearchwithrutgers.com However, this same strain can also be a source of instability, leading to decomposition pathways, such as intramolecular ring-opening, especially when facilitated by acid or other reagents. nih.govacs.org

Comparison of Ring Strain in Saturated Nitrogen Heterocycles

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) | General Reactivity |

|---|---|---|---|

| Aziridine | 3 | 27.7 | High |

| Azetidine | 4 | 25.4 | Moderate/Tunable |

| Pyrrolidine | 5 | 5.4 | Low |

Data sourced from references researchgate.netrsc.org.

Nucleophilic Attack and Ring-Opening Reactions

A key manifestation of the azetidine ring's strain is its susceptibility to nucleophilic attack, which leads to ring-opening. magtech.com.cn While more stable than aziridines, azetidines can undergo ring-opening reactions, although this often requires activation of the ring nitrogen. magtech.com.cnnih.gov This is commonly achieved by protonation with a Brønsted acid or coordination with a Lewis acid, which makes the carbon atoms adjacent to the nitrogen more electrophilic. Alternatively, the azetidine can be converted into a quaternary azetidinium salt, which is highly reactive toward nucleophiles. nih.govresearchgate.net

The nucleophile attacks one of the ring carbons adjacent to the nitrogen atom in an SN2-type reaction, causing the C-N bond to break and the ring to open. nih.gov This process can be highly regioselective, with the site of attack influenced by steric hindrance and the electronic effects of any substituents on the azetidine ring. magtech.com.cn This reaction is a valuable synthetic tool for preparing functionalized linear amines. nih.gov For instance, intramolecular nucleophilic attack by a pendant group on the N-substituent of an azetidine can lead to decomposition via ring-opening. nih.govacs.org

Potential for Ring Expansion and Rearrangement Processes

The inherent strain of the azetidine ring makes it an excellent substrate for reactions that involve skeletal reorganization, such as ring expansions and rearrangements. magtech.com.cnmagtech.com.cn These transformations leverage the release of ring strain as a thermodynamic driving force to construct larger, more complex heterocyclic systems. acs.org

One common transformation is the one-carbon ring expansion to form a five-membered pyrrolidine ring. nih.gov This can be achieved through various methods, including reactions with diazo compounds in the presence of a metal catalyst, which proceed via an ylide intermediate and a subsequent rsc.orgnih.gov-Stevens rearrangement. nih.gov Another strategy involves a formal [3+1] ring expansion using rhodium-bound carbenes, which can deliver highly substituted azetidines that can be further elaborated. nih.gov The distribution of products in these expansion reactions can depend on the substitution pattern of the azetidine and the nature of the reagents used. acs.org

Reactions at the Pyridine Nucleus

The reactivity of the pyridine ring in this compound is dictated by the interplay of the electron-donating azetidinyl group at the 2-position and the potent electron-withdrawing nitro group at the 3-position. This substitution pattern creates a polarized aromatic system, predisposing it to specific types of chemical transformations.

Electrophilic and Nucleophilic Substitution Patterns on the Pyyridine Ring

The pyridine ring is generally considered electron-deficient compared to benzene, a characteristic further amplified by the presence of the nitro group. This deactivation makes electrophilic aromatic substitution reactions challenging. Any potential electrophilic attack would likely be directed to the positions least deactivated by the nitro group and most activated by the amino group, which are the 4- and 6-positions. However, the strong electron-withdrawing nature of the nitro group at the 3-position significantly disfavors such reactions.

Conversely, the electronic makeup of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). The nitro group at the 3-position, while not in the typical ortho or para activating positions relative to a leaving group, can still facilitate nucleophilic attack, particularly when a suitable leaving group is present or when the nitro group itself is displaced. Research on related 2-styryl-3-nitropyridines has shown that the nitro group can be substituted by sulfur nucleophiles. mdpi.comnih.gov In the case of this compound, if a leaving group were present at the 5-position, nucleophilic attack would be highly favored at that position. Furthermore, under forcing conditions, direct displacement of the nitro group by strong nucleophiles is a plausible reaction pathway.

The synthesis of the parent compound, 2-amino-3-nitropyridine (B1266227), can be achieved through the nitration of 2-aminopyridine (B139424) or by the reaction of 2-chloro-3-nitropyridine (B167233) with ammonia (B1221849), highlighting the susceptibility of the 2-position to nucleophilic attack by amines when a good leaving group like chloride is present. nbinno.com This suggests that this compound itself is likely synthesized via the reaction of 2-chloro-3-nitropyridine with azetidine.

Dearomatization Reactions of Pyridines

The dearomatization of pyridines is a powerful synthetic tool for accessing saturated and partially saturated nitrogen-containing heterocycles. mdpi.commdpi.com The presence of both an electron-donating amino group and an electron-withdrawing nitro group on the pyridine ring of this compound makes it an interesting substrate for such transformations. The dearomatization of pyridinium (B92312) salts, formed by N-alkylation or N-acylation, is a common strategy. mdpi.com While specific studies on this compound are lacking, related activated pyridines have been shown to undergo dearomatization. The loss of aromaticity in pyridines can be challenging, but the electronic push-pull nature of the substituents in the target molecule could lower the energy barrier for such reactions. nih.gov

Further Functionalization via Cross-Coupling Reactions

Modern organic synthesis heavily relies on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While no specific cross-coupling reactions involving this compound have been reported, the general principles of such reactions on pyridine systems can be applied. For instance, if a halogen atom were introduced onto the pyridine ring, it could serve as a handle for various palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. The azetidinyl group itself is a saturated heterocycle and not directly involved in typical cross-coupling reactions as a coupling partner, but its electronic influence on the pyridine ring would affect the reactivity of any installed coupling handle.

Cascade and Tandem Reactions Involving Both Moieties

The juxtaposition of the strained azetidine ring and the reactive nitropyridine system in this compound opens up possibilities for cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation. For instance, under certain conditions, the azetidine ring could undergo ring-opening. This could be initiated by an external reagent or by an intramolecular process triggered by a transformation on the pyridine ring. A hypothetical cascade could involve an initial reaction at the nitro group, which then induces a ring-opening of the azetidine, followed by a subsequent cyclization to form a more complex heterocyclic system. While speculative, the inherent functionalities of this compound make it an intriguing candidate for the discovery of novel cascade reactions. scielo.brresearchgate.net

Spectroscopic and Structural Elucidation Methods for Azetidinyl Nitropyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environments

¹H NMR spectroscopy would be the initial and one of the most informative methods for characterizing 2-(Azetidin-1-yl)-3-nitropyridine. It provides data on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the through-bond coupling between them (coupling constants).

For this compound, one would expect to observe distinct signals for the protons of the pyridine (B92270) ring and the azetidine (B1206935) ring.

Pyridine Ring Protons: The three protons on the nitropyridine ring would appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Their precise chemical shifts would be influenced by the electron-donating azetidinyl group at the C2 position and the strongly electron-withdrawing nitro group at the C3 position. The proton at C6 would likely be the most downfield, followed by the proton at C4, and then the proton at C5. The coupling pattern (e.g., doublet of doublets) would reveal their connectivity.

Azetidine Ring Protons: The azetidine ring contains two distinct types of protons. The two protons on the carbons adjacent to the nitrogen (C2' and C4') would be expected to appear as a triplet, shifted downfield due to the deshielding effect of the attached nitrogen atom. The two protons on the central carbon of the azetidine ring (C3') would appear as a quintet, shifted further upfield.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-6 (Pyridine) | Downfield (e.g., 8.0-8.5) | Doublet of doublets (dd) | ~5 Hz, ~2 Hz |

| H-4 (Pyridine) | Mid-aromatic (e.g., 7.5-8.0) | Doublet of doublets (dd) | ~8 Hz, ~5 Hz |

| H-5 (Pyridine) | Upfield-aromatic (e.g., 7.0-7.5) | Doublet of doublets (dd) | ~8 Hz, ~2 Hz |

| H-2', H-4' (Azetidine) | Downfield aliphatic (e.g., 4.0-4.5) | Triplet (t) | ~7 Hz |

| H-3' (Azetidine) | Upfield aliphatic (e.g., 2.3-2.8) | Quintet (p) | ~7 Hz |

¹³C NMR Spectroscopy for Carbon Skeleton Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Pyridine Ring Carbons: The five carbons of the pyridine ring would appear in the downfield region of the spectrum. The carbon bearing the nitro group (C3) and the carbon attached to the azetidine nitrogen (C2) would be significantly affected by these substituents.

Azetidine Ring Carbons: The two unique carbons of the azetidine ring would appear in the upfield, aliphatic region of the spectrum.

A hypothetical data table for the expected ¹³C NMR signals is shown below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2 (Pyridine) | Downfield (e.g., 155-165) |

| C-3 (Pyridine) | Downfield (e.g., 140-150) |

| C-4 (Pyridine) | Mid-aromatic (e.g., 130-140) |

| C-6 (Pyridine) | Downfield (e.g., 150-160) |

| C-5 (Pyridine) | Upfield-aromatic (e.g., 115-125) |

| C-2', C-4' (Azetidine) | Mid-aliphatic (e.g., 50-60) |

| C-3' (Azetidine) | Upfield-aliphatic (e.g., 15-25) |

Advanced NMR Techniques (e.g., ¹⁵N NMR, 2D NMR, NOESY)

To provide unequivocal structural confirmation, a suite of advanced NMR experiments would be employed.

¹⁵N NMR: Given the presence of three nitrogen atoms in distinct chemical environments (pyridine, nitro group, azetidine), ¹⁵N NMR could provide valuable data, though it is a less common technique due to the lower natural abundance and sensitivity of the ¹⁵N isotope.

2D NMR: Two-dimensional NMR techniques are crucial for establishing connectivity.

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, confirming the proton-proton connectivities within the pyridine and azetidine rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the connection between the azetidine ring and the pyridine ring (e.g., a correlation between the H-2'/H-4' protons of the azetidine and the C-2 carbon of the pyridine).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. For this compound, NOESY could show correlations between the azetidine protons (H-2'/H-4') and the H-6 proton of the pyridine ring, confirming their spatial relationship.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular formula of this compound. By measuring the mass with very high precision (typically to four or more decimal places), it is possible to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₈H₉N₃O₂), HRMS would be used to confirm its elemental composition by matching the experimentally measured mass to the calculated exact mass.

| Parameter | Value |

| Molecular Formula | C₈H₉N₃O₂ |

| Calculated Exact Mass | 179.0695 |

| Expected HRMS Result [M+H]⁺ | 180.0768 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and analyzed by the mass spectrometer.

For this compound, ESI-MS would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 180. By increasing the energy within the mass spectrometer, fragmentation of the parent ion can be induced (MS/MS or tandem MS). The resulting fragmentation pattern would provide valuable structural information, for instance, showing the loss of the nitro group (NO₂) or fragmentation of the azetidine ring, further confirming the proposed structure.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. chempanda.com These methods are fundamental in identifying the functional groups present in a molecule like this compound.

In the IR spectrum of a typical 2-substituted-3-nitropyridine, one would expect to observe characteristic absorption bands. The nitro group (NO₂) is a strong infrared absorber, typically exhibiting two distinct stretching vibrations: an asymmetric stretch (ν_as) in the range of 1550-1500 cm⁻¹ and a symmetric stretch (ν_s) between 1360-1300 cm⁻¹. The exact positions of these bands can be influenced by the electronic environment of the pyridine ring and the nature of the substituent at the 2-position.

The pyridine ring itself displays a series of characteristic stretching and bending vibrations. The C=C and C=N stretching vibrations within the aromatic ring usually appear in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring are typically observed above 3000 cm⁻¹.

The azetidine ring, a four-membered saturated heterocycle, will also contribute to the vibrational spectrum. The C-N stretching vibration of the azetidine ring is expected in the 1250-1020 cm⁻¹ region. The CH₂ groups of the azetidine ring will show characteristic stretching vibrations in the 3000-2800 cm⁻¹ range and scissoring/bending vibrations around 1465 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the nitro group and the pyridine ring are often more intense in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1500 |

| Symmetric Stretch | 1360 - 1300 | |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1400 |

| C-H Stretch | > 3000 | |

| Azetidine Ring | C-N Stretch | 1250 - 1020 |

| CH₂ Stretch | 3000 - 2800 | |

| CH₂ Bend | ~1465 |

Table 1: Expected Infrared and Raman active vibrational modes for this compound based on characteristic group frequencies.

Electronic Absorption Spectroscopy: UV-Vis Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.

For a compound like this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the nitropyridine chromophore. The pyridine ring itself exhibits π → π* transitions, which are significantly influenced by the presence of the electron-withdrawing nitro group and the electron-donating azetidinyl group.

The nitro group, being a strong chromophore, will cause a bathochromic (red) shift of the absorption bands of the parent pyridine ring. The interaction between the lone pair of electrons on the azetidine nitrogen and the π-system of the nitropyridine ring can lead to an intramolecular charge transfer (ICT) band, which is often observed as a strong absorption at longer wavelengths.

While a specific UV-Vis spectrum for this compound is not available in the reviewed literature, related nitropyridine derivatives exhibit characteristic absorptions. For instance, 3-nitropyridine (B142982) in ethanol (B145695) shows an absorption maximum around 260 nm. The introduction of an amino or substituted amino group at the 2-position generally leads to a significant red shift of this band due to the enhanced charge transfer character.

| Compound Class | Electronic Transition | Expected λ_max (nm) |

| Pyridine | π → π | ~257 |

| 3-Nitropyridine | π → π | ~260 |

| 2-Amino-3-nitropyridine (B1266227) | π → π* / ICT | > 300 |

| This compound | π → π / ICT* | Expected > 300 |

Table 2: Representative UV-Vis absorption data for pyridine and related compounds, and the expected absorption for this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecule can be constructed, providing precise bond lengths, bond angles, and torsional angles.

For this compound, a single-crystal X-ray diffraction study would reveal several key structural features. It would confirm the planarity of the pyridine ring and the geometry of the nitro group relative to the ring. The conformation of the azetidine ring, which is typically puckered, would be precisely determined. The bond lengths and angles would provide insight into the electronic effects of the substituents. For example, the C-N bond connecting the azetidine ring to the pyridine ring might be shorter than a typical C-N single bond, indicating some degree of double bond character due to electron delocalization.

Furthermore, the crystal packing analysis would reveal any significant intermolecular interactions, such as hydrogen bonds or π-π stacking, which govern the solid-state architecture of the compound.

While no crystal structure for this compound has been reported in the searched literature, the crystallographic data of related compounds, such as 2,6-dichloro-3-nitropyridine, provides a reference for the expected geometry of the nitropyridine core. nih.gov In 2,6-dichloro-3-nitropyridine, the pyridine ring is essentially planar. nih.gov

| Structural Parameter | Expected Value/Feature |

| Pyridine Ring Geometry | Planar |

| C-N (Pyridine-Azetidine) Bond Length | Shorter than a standard C-N single bond |

| Azetidine Ring Conformation | Puckered |

| Nitro Group Orientation | Twisted relative to the pyridine ring |

| Intermolecular Interactions | Potential for C-H···O or C-H···N hydrogen bonds, π-π stacking |

Table 3: Expected solid-state structural parameters for this compound based on general chemical principles and data from related structures.

Computational and Theoretical Investigations

Quantum Chemical Calculation Methodologies

The theoretical investigation of nitrogen-containing heterocyclic compounds like 2-(azetidin-1-yl)-3-nitropyridine relies on a suite of sophisticated computational methods. These techniques are essential for predicting molecular geometries, electronic properties, and energetic stability in the absence of extensive experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) stands as a primary tool for the computational study of molecules of this nature. Specifically, the B3LYP hybrid functional is frequently employed in conjunction with Pople-style basis sets, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy. researchgate.netnajah.edu This level of theory has proven reliable for optimizing the molecular geometry, predicting vibrational frequencies, and analyzing the electronic structure of related nitropyridine systems. researchgate.netnajah.edu For a molecule like this compound, DFT calculations would be instrumental in determining the equilibrium geometry, understanding the distribution of electron density, and mapping the electrostatic potential, which is crucial for identifying reactive sites. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be elucidated, providing insights into potential charge transfer interactions within the molecule. researchgate.netnajah.edu

Ab Initio and Semi-Empirical Methods (e.g., MP2, G3MP2)

To complement DFT studies and refine the understanding of electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory of the second order (MP2) are utilized. researchgate.netnajah.edu Comparative studies on analogous compounds like 2-amino-3-nitropyridine (B1266227) have shown that both DFT (B3LYP) and MP2 methods, when using a robust basis set like 6-311++G(d,p), yield geometric parameters that are in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net More advanced and computationally intensive composite methods like the Gaussian-n theories (e.g., G2, G3MP2) are particularly valuable for achieving high accuracy in energetic calculations, such as heats of formation, for a range of organic molecules, including pyridine (B92270) derivatives. researchgate.net These methods systematically build upon lower levels of theory to approximate a high-level calculation, providing a more reliable prediction of thermodynamic properties.

Analysis of Molecular Structure and Conformation

The structural and conformational properties of this compound are defined by the interplay between the planar, aromatic nitropyridine ring and the puckered, saturated azetidine (B1206935) substituent.

Bond Lengths, Bond Angles, and Dihedral Angles

While specific experimentally determined structural parameters for this compound are not available, theoretical calculations on the analogous compound 2-amino-3-nitropyridine offer valuable estimates. The geometry of this analogue has been optimized using both DFT (B3LYP/6-311++G(d,p)) and MP2/6-311++G(d,p) methods, and the results are consistent with experimental X-ray data. researchgate.netresearchgate.net Based on these studies, the pyridine ring is expected to be largely planar. The bond lengths and angles within the nitropyridine core of this compound would likely be similar to those calculated for 2-amino-3-nitropyridine.

| Bond | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |

|---|---|---|

| N1-C2 | 1.343 | 1.347 |

| C2-N7 | 1.353 | 1.355 |

| C2-C3 | 1.433 | 1.437 |

| C3-C4 | 1.401 | 1.403 |

| C4-C5 | 1.373 | 1.378 |

| C5-C6 | 1.391 | 1.394 |

| C6-N1 | 1.336 | 1.339 |

| C3-N8 | 1.451 | 1.454 |

| Angle | B3LYP/6-311++G(d,p) | MP2/6-311++G(d,p) |

|---|---|---|

| C6-N1-C2 | 117.8 | 117.7 |

| N1-C2-C3 | 122.9 | 122.9 |

| C2-C3-C4 | 118.8 | 118.7 |

| C3-C4-C5 | 119.5 | 119.5 |

| C4-C5-C6 | 118.8 | 118.9 |

| C5-C6-N1 | 122.2 | 122.3 |

| N1-C2-N7 | 116.8 | 116.7 |

| C3-C2-N7 | 120.3 | 120.4 |

Advanced Synthetic Utility of 2 Azetidin 1 Yl 3 Nitropyridine As a Building Block

Precursor for the Synthesis of Complex Heterocyclic Scaffolds

The chemical architecture of 2-(Azetidin-1-yl)-3-nitropyridine positions it as a valuable building block for the synthesis of more complex heterocyclic systems. The utility of nitropyridines as precursors for a wide range of molecular structures is well-established in synthetic organic chemistry. nih.gov The nitro group on the pyridine (B92270) ring is a key functional handle; it can be readily reduced to an amino group, which then serves as a reactive site for a variety of subsequent chemical transformations. nih.gov This conversion to an aminopyridine derivative opens pathways to construct fused heterocyclic scaffolds through cyclization or condensation reactions.

Azetidines, as a class of saturated four-membered nitrogen-containing heterocycles, are also important building blocks in medicinal chemistry and drug discovery. chemenu.com Their incorporation into larger molecules can significantly influence pharmacokinetic properties. chemenu.com Researchers frequently utilize ring-infringement strategies on azetidines to synthesize other potent heterocyclic compounds. medwinpublishers.com

The compound this compound combines the reactivity of both moieties. The electron-deficient nitropyridine core can undergo nucleophilic substitution reactions, while the azetidine (B1206935) ring provides a structural motif that is sought after in modern scaffold design. nih.govnih.gov For instance, 2-chloro-3-nitropyridine (B167233) is a common starting material where the chlorine atom is displaced by various nucleophiles, including amines, to build diverse structures. nih.gov Following such a substitution, the reduction of the nitro group provides a route to synthesize varied (pyridin-2-yl)piperazine and other derivatives. nih.gov This established reactivity pattern for nitropyridines underscores the potential of this compound as a precursor for novel and complex heterocyclic frameworks.

Application in Polymer Chemistry and Material Science

The presence of the azetidine ring in this compound suggests potential applications in the fields of polymer chemistry and material science, particularly concerning polymerization reactions and the development of energetic materials.

Polymerization of Azetidine Derivatives (General Principles)

Azetidine and its derivatives are known to undergo polymerization, primarily through a mechanism known as cationic ring-opening polymerization (CROP). researchgate.netresearchgate.net This process is typically initiated by cationic species, such as acids, which protonate the nitrogen atom of the azetidine ring, activating it for nucleophilic attack. researchgate.net

The polymerization proceeds via a chain-growth mechanism where monomer units add sequentially to the growing polymer chain. researchgate.net A key feature of azetidine polymerization is the potential for chain transfer reactions, which often results in the formation of hyper-branched polymers, such as hyperbranched poly(trimethylenimine) (hbPTMI) or branched poly(propylenimine) (PPI). researchgate.netresearchgate.net In some cases, the polymerization of azetidine derivatives can proceed as a "living" polymerization, meaning there is an absence of termination reactions, which allows for the synthesis of polymers with controlled molecular weights. researchgate.netugent.be The polymerization of aziridines, a related three-membered ring, can be controlled to form linear polymers if the nitrogen is activated with electron-withdrawing groups, suggesting that the substituent pattern on the azetidine ring can influence the final polymer architecture. researchgate.netdigitellinc.com

The resulting polyamines from azetidine polymerization have applications in areas such as CO2 adsorption and materials templating. researchgate.netrsc.org As an azetidine derivative, this compound could theoretically serve as a monomer in such polymerization reactions, introducing the nitropyridyl group as a pendant substituent along the polymer backbone. ugent.be

Theoretical Studies on Energetic Properties of Azetidine Derivatives

The combination of a strained azetidine ring and an energetic nitro group makes derivatives like this compound subjects of interest in the field of energetic materials. researchgate.net Theoretical studies have been conducted on various azetidine derivatives to evaluate their potential as high-energy-density compounds (HEDCs). researchgate.netbibliotekanauki.pl These studies design new molecules by substituting the hydrogen atoms on the azetidine ring with energetic groups like nitro (–NO2) or nitroimine (–NNO2). researchgate.netbibliotekanauki.pl

Computational methods are used to predict key properties such as heats of formation (HOFs), molecular densities (ρ), thermal stability, and detonation performance (detonation velocity, D, and detonation pressure, P). researchgate.netbibliotekanauki.pl Research has shown that introducing azetidine structures into molecules is an effective strategy for designing new polycyclic energetic compounds, as it can improve both density and decomposition temperature. bohrium.comrsc.org The strained four-membered ring of azetidine contributes to a higher heat of formation, a desirable characteristic for energetic materials. researchgate.net Theoretical calculations on nitroimine-substituted azetidines revealed that they possess high HOFs, sufficient thermal stability, and in some cases, detonation performance superior to that of established explosives like RDX. bibliotekanauki.pl

Table 1: Calculated Energetic Properties of Selected Azetidine Derivatives

| Compound/Derivative | Predicted Density (g cm⁻³) | Predicted Detonation Velocity (D) (m s⁻¹) | Predicted Detonation Pressure (P) (GPa) | Reference |

|---|---|---|---|---|

| TNT | 1.65 | 6889 | 19.3 | rsc.org |

| RDX | 1.80 | 8748 | 34.9 | rsc.org |

| TNAZ (1,3,3-Trinitroazetidine) | 1.84 | 9024 | 37.6 | rsc.org |

| Designed Polycyclic Azetidine 1 | 1.81 | 8696 | 33.6 | rsc.org |

| Designed Polycyclic Azetidine 2 | 1.77 | 8517 | 31.8 | rsc.org |

| Designed Polycyclic Azetidine 3 | 1.80 | 8603 | 32.8 | rsc.org |

| Theoretical Nitroimine Azetidine E | 1.93 | 9460 | 42.1 | bibliotekanauki.pl |

| Theoretical Nitroimine Azetidine F | 1.95 | 9670 | 44.5 | bibliotekanauki.pl |

Development of Chiral Building Blocks and Templates

Azetidines are recognized for their utility in constructing chiral molecules. chemenu.com The rigid, conformationally puckered structure of the four-membered ring makes it an excellent scaffold for establishing stereocenters. researchgate.net When used as chiral ligands in asymmetric catalysis, rigid azetidine compounds can lead to high levels of enantioselectivity. chemenu.com

The development of chiral building blocks often begins with the synthesis of a chiral azetidine core. For example, novel trifluoromethylated bicyclic azetidines have been synthesized starting from chiral precursors like (R)-phenylglycinol. medwinpublishers.com Similarly, multi-gram syntheses of various azetidine-based scaffolds have been achieved from N-allyl amino diols, demonstrating a scalable pathway to these core structures. nih.gov The introduction of substituents onto the azetidine ring, such as in the synthesis of syn-2,3-disubstituted N-Boc azetidines, allows for the creation of specific stereochemical arrangements. medwinpublishers.com

While this compound itself is not inherently chiral, it could be derived from or converted into a chiral building block. If the synthesis were to start from a chiral precursor, a chiral version of the molecule could be produced. Alternatively, the existing structure could serve as a template for introducing chirality in subsequent reaction steps. The phenethylamine (B48288) structural motif, which is present in many CNS-active agents, has been embedded within azetidine-based scaffolds to create libraries of lead-like compounds, highlighting the role of this heterocycle as a foundational element in medicinal chemistry. nih.gov

Future Research Directions and Methodological Challenges

Development of More Sustainable and Efficient Synthetic Routes

The primary route to 2-(azetidin-1-yl)-3-nitropyridine and related compounds involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor. Typically, this involves the reaction of 2-chloro-3-nitropyridine (B167233) with azetidine (B1206935). nih.govmdpi.com While effective, future research is imperative to develop more sustainable and efficient synthetic methodologies.

Current methods often rely on traditional solvents and may require elevated temperatures, leading to potential environmental concerns and energy consumption. The development of synthetic routes in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, would represent a significant advancement. Furthermore, exploring catalytic methods, for instance, using transition metal or organocatalysts, could enhance reaction rates and selectivity, potentially allowing for milder reaction conditions and lower catalyst loadings.

A key challenge lies in the availability and cost of the starting materials, particularly substituted pyridines. google.com Research into novel synthetic pathways that utilize more readily available and less expensive precursors is crucial for making these compounds more accessible for broader research applications.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Route | Precursors | Typical Conditions | Potential Advantages | Challenges |

| Traditional SNAr | 2-Chloro-3-nitropyridine, Azetidine | Organic solvent (e.g., Methanol, DMF), Heat | Well-established, generally good yields | Use of volatile organic solvents, energy intensive |

| Microwave-Assisted Synthesis | 2-Chloro-3-nitropyridine, Azetidine | Polar solvent | Rapid reaction times, improved yields | Specialized equipment required, scalability can be an issue |

| Catalytic Amination | 2-Halo-3-nitropyridine, Azetidine | Transition metal catalyst (e.g., Pd, Cu) | Milder conditions, broader substrate scope | Catalyst cost and removal, ligand sensitivity |

| Flow Chemistry | 2-Chloro-3-nitropyridine, Azetidine | Continuous flow reactor | Precise control of parameters, enhanced safety, ease of scale-up | High initial equipment cost |

Exploration of Novel Reactivity Patterns and Selective Transformations

Future research should focus on leveraging the electronic properties of this compound to achieve selective transformations. For example, the nitro group can be a versatile handle for further functionalization. Its reduction to an amino group would provide access to 2-(azetidin-1-yl)pyridine-3-amine, a valuable building block for the synthesis of fused heterocyclic systems and other complex molecules. google.com

Investigating the regioselectivity of electrophilic and nucleophilic additions to the pyridine (B92270) ring, as well as exploring its participation in metal-catalyzed cross-coupling reactions, could uncover new synthetic pathways. The interplay between the azetidinyl and nitro substituents may lead to unexpected reactivity and the formation of novel molecular architectures.

Advanced Spectroscopic Characterization of Intermediates and Reaction Pathways

A detailed understanding of the reaction mechanisms involved in the synthesis and transformations of this compound requires the characterization of transient intermediates. Advanced spectroscopic techniques are crucial for this purpose. nih.gov

While standard techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for characterizing the final product, they may not be sufficient to identify short-lived intermediates. nih.gov The use of in-situ spectroscopic methods, such as rapid-injection NMR or stopped-flow IR, could provide valuable insights into reaction kinetics and the structures of intermediates.

Furthermore, advanced mass spectrometry techniques, including ion mobility-mass spectrometry, can be employed to separate and characterize transient species formed in the gas phase. nih.gov The combination of experimental spectroscopic data with computational modeling can provide a comprehensive picture of the reaction pathways, enabling a more rational approach to reaction optimization.

Integration of Computational Design with Experimental Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity and spectroscopic properties of molecules like this compound. rsc.org The integration of computational design with experimental synthesis can accelerate the discovery of new reactions and optimize existing processes.

DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This information can guide the choice of reaction conditions and catalysts to favor desired outcomes. For instance, computational screening of different catalysts for a specific transformation could identify promising candidates for experimental validation, saving significant time and resources.

Moreover, computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the structural elucidation of new compounds and the identification of unknown intermediates. nih.govrsc.org

Scalable Synthesis and Process Optimization for Academic Research

While the synthesis of small quantities of this compound for initial studies may be straightforward, providing larger amounts for more extensive academic research requires a scalable and optimized process. google.com Challenges in scaling up laboratory procedures include ensuring consistent product quality, managing heat transfer, and handling potentially hazardous reagents safely.

Future efforts should focus on developing robust and reproducible synthetic protocols that can be easily scaled up. This may involve a shift from batch to continuous flow processing, which offers better control over reaction parameters and can be more efficient and safer for larger-scale synthesis.

Process optimization studies should aim to maximize yield and purity while minimizing waste and energy consumption. This includes a systematic investigation of reaction parameters such as temperature, concentration, stoichiometry, and reaction time. The development of a commercially and economically sound process is essential for making this and related compounds readily available to the wider research community. google.com

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(Azetidin-1-yl)-3-nitropyridine, and what factors influence yield in nucleophilic aromatic substitution (SNAr) reactions?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-chloro-3-nitropyridine and azetidine. Microwave-assisted protocols (e.g., 60–120°C, 30–60 minutes) can enhance reaction efficiency, as demonstrated in similar 3-nitropyridine derivatives . Key factors affecting yield include:

- Electron-withdrawing groups : The nitro group at position 3 activates the pyridine ring for substitution by increasing electrophilicity.

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates and improve reaction rates.

- Base selection : K₂CO₃ or Cs₂CO₃ neutralizes HCl byproducts, driving the reaction forward.

Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .

Advanced: How do electronic effects of substituents on the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

Answer:

Substituents alter electron density distribution, impacting catalytic coupling (e.g., Suzuki-Miyaura). Computational studies (DFT) reveal:

- The nitro group at position 3 withdraws electron density, directing coupling to position 4 or 6 of the pyridine ring.

- Electron-donating groups (e.g., methoxy) on the azetidine ring reduce electrophilicity, requiring harsher conditions (e.g., Pd(OAc)₂, elevated temperatures) .

Experimental validation using bromophenoxy analogs shows regioselectivity trends: 2-bromo derivatives react faster than 3- or 4-bromo isomers due to steric and electronic effects .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.3–8.5 ppm for pyridine) and azetidine protons (δ 3.5–4.0 ppm, multiplet) .

- IR Spectroscopy : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) confirms nitro group presence.

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves conformation (e.g., dihedral angles between azetidine and pyridine rings), as seen in analogs like 2-(4-methoxyphenoxy)-3-nitropyridine .

Advanced: What role do non-covalent interactions (e.g., C–H···π, N–O···π) play in the crystal packing of this compound derivatives?

Answer:

X-ray studies of 3-nitropyridine analogs reveal:

- C–H···π interactions : Stabilize layered packing (e.g., between azetidine C–H and pyridine π-clouds, distance ~2.8 Å) .

- N–O···π interactions : Nitro groups engage in π-stacking (distance ~3.3 Å), influencing melting points and solubility .

These interactions are critical for designing co-crystals or tuning solid-state properties for drug formulation.

Basic: What are common purification strategies for this compound to achieve high purity for biological assays?

Answer:

- Recrystallization : Use ethanol/water mixtures to remove unreacted azetidine or nitro precursors.

- Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) isolates the product from halogenated byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) achieve >95% purity for in vitro studies .

Advanced: How does the azetidine ring conformation affect the compound’s interaction with biological targets, such as enzymes or receptors?

Answer:

- Conformational Flexibility : Azetidine’s puckered ring (envelope or twisted conformations) enhances binding to rigid enzyme pockets (e.g., kinase ATP sites) .

- Hydrogen Bonding : The azetidine N atom acts as a hydrogen bond acceptor, critical for interactions with residues like Asp or Glu in target proteins.

Comparative studies with pyrrolidine analogs show azetidine derivatives exhibit higher selectivity due to reduced steric bulk .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Answer:

- Light Sensitivity : Store in amber vials at –20°C to prevent nitro group degradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the azetidine ring .

- Inert Atmosphere : Argon or nitrogen gas minimizes oxidation during long-term storage .

Advanced: Can computational methods predict the regioselectivity of electrophilic substitution reactions in this compound derivatives?

Answer:

Yes. DFT calculations (e.g., Fukui indices) identify electron-rich sites for electrophilic attack:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.